N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline
Description
N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, an oxadiazole ring, and a methoxyaniline moiety
Properties
IUPAC Name |
N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-10-4-7-16(24-3)15(8-10)21-11(2)17-22-23-18(25-17)12-5-6-13(19)14(20)9-12/h4-9,11,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZUPUJZYGUPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(C)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dichlorobenzohydrazide with acetic anhydride under reflux conditions to form 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole.
Alkylation: The oxadiazole intermediate is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Coupling with methoxyaniline: Finally, the alkylated oxadiazole is coupled with 2-methoxy-5-methylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the dichlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action at the molecular level.
Mechanism of Action
The mechanism by which N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxyaniline
- **N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methyl-5-methoxyaniline
Uniqueness
N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and methyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
